molecular formula C18H21N5O2 B11008594 N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(4-hydroxyquinazolin-2-yl)butanamide

N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(4-hydroxyquinazolin-2-yl)butanamide

Cat. No.: B11008594
M. Wt: 339.4 g/mol
InChI Key: LJZFRNYPAZCUOY-UHFFFAOYSA-N
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Description

N-[(3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)BUTANAMIDE is a complex organic compound that features a pyrazole ring and a quinazoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)BUTANAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the formation of the quinazoline moiety. The final step involves coupling these two fragments under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes .

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)BUTANAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols or amines .

Scientific Research Applications

N-[(3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)BUTANAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)BUTANAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethyl-1H-pyrazol-4-amine
  • 4-Oxo-3,4-dihydroquinazoline

Uniqueness

N-[(3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)BUTANAMIDE is unique due to its combined structural features of both pyrazole and quinazoline rings. This dual functionality allows it to interact with a broader range of biological targets and exhibit diverse chemical reactivity .

Properties

Molecular Formula

C18H21N5O2

Molecular Weight

339.4 g/mol

IUPAC Name

N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(4-oxo-3H-quinazolin-2-yl)butanamide

InChI

InChI=1S/C18H21N5O2/c1-11-14(12(2)23-22-11)10-19-17(24)9-5-8-16-20-15-7-4-3-6-13(15)18(25)21-16/h3-4,6-7H,5,8-10H2,1-2H3,(H,19,24)(H,22,23)(H,20,21,25)

InChI Key

LJZFRNYPAZCUOY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C)CNC(=O)CCCC2=NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

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